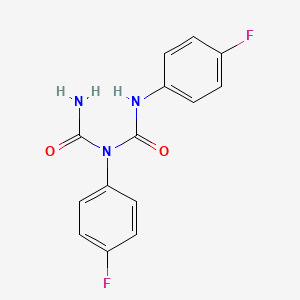
N,N-Bis(4-fluorophenyl)-2-imidodicarbonic diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(4-fluorophenyl)-2-imidodicarbonic diamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two 4-fluorophenyl groups attached to an imidodicarbonic diamide core, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-fluorophenyl)-2-imidodicarbonic diamide typically involves the reaction of 4-fluoroaniline with phosgene to form the corresponding isocyanate intermediate. This intermediate is then reacted with another equivalent of 4-fluoroaniline under controlled conditions to yield the desired compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common in industrial settings to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(4-fluorophenyl)-2-imidodicarbonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as amines, oxides, and other functionalized aromatic compounds .
Aplicaciones Científicas De Investigación
N,N-Bis(4-fluorophenyl)-2-imidodicarbonic diamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of N,N-Bis(4-fluorophenyl)-2-imidodicarbonic diamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its action include modulation of signal transduction pathways and alteration of gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(4-fluorophenyl)oxamide
- N,N’-Bis(4-fluorophenyl)decanediamide
- N,N’-Bis(4-fluorophenyl)formamidine
Uniqueness
N,N-Bis(4-fluorophenyl)-2-imidodicarbonic diamide stands out due to its unique imidodicarbonic diamide core, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .
Propiedades
Número CAS |
60253-48-7 |
|---|---|
Fórmula molecular |
C14H11F2N3O2 |
Peso molecular |
291.25 g/mol |
Nombre IUPAC |
1-carbamoyl-1,3-bis(4-fluorophenyl)urea |
InChI |
InChI=1S/C14H11F2N3O2/c15-9-1-5-11(6-2-9)18-14(21)19(13(17)20)12-7-3-10(16)4-8-12/h1-8H,(H2,17,20)(H,18,21) |
Clave InChI |
YGEZXJRZTHATNP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)N(C2=CC=C(C=C2)F)C(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphorane, [(3-methylphenyl)methylene]triphenyl-](/img/structure/B14614683.png)
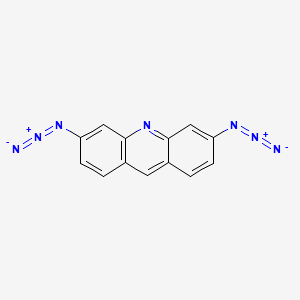

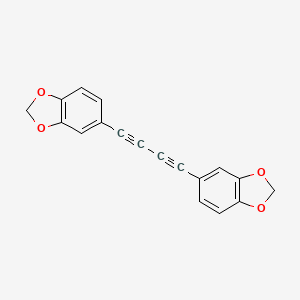

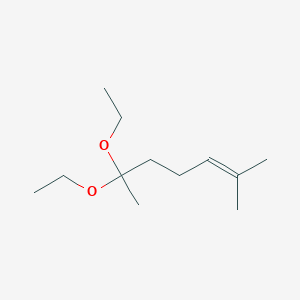
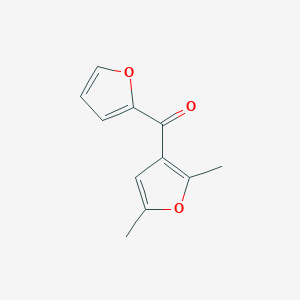
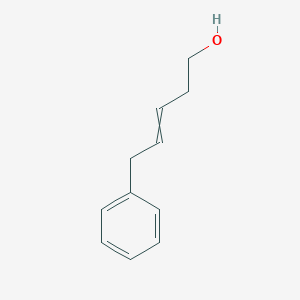
![2-[(Hydroxycarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14614738.png)
![1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one](/img/structure/B14614766.png)
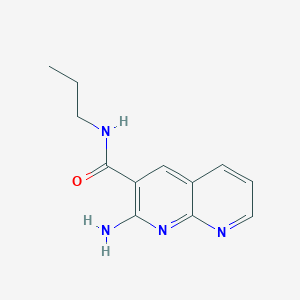

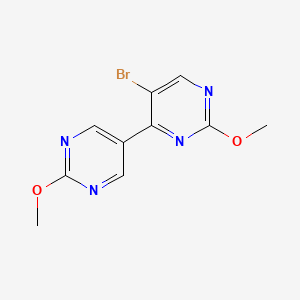
![[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane](/img/structure/B14614786.png)
